

Carrier concentration and mobility in Bi₂Te₃

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An In-depth Technical Guide on Carrier Concentration and Mobility in **Bismuth Telluride** (Bi₂Te₃)

Introduction

Bismuth Telluride (Bi₂Te₃) and its alloys are cornerstone materials in the field of thermoelectrics, particularly for near-room-temperature applications such as solid-state cooling and waste heat recovery.[1] The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). The electrical properties, σ and S, are intrinsically linked to two fundamental parameters: carrier concentration (n) and carrier mobility (μ). Optimizing the power factor ($S^2\sigma$) hinges on the precise control of these parameters.[2] This guide provides a comprehensive overview of carrier concentration and mobility in Bi₂Te₃, detailing their experimental determination, the factors that influence them, and a summary of reported quantitative data for researchers and scientists in the field.

Fundamental Concepts

Carrier Concentration (n): This parameter represents the number of charge carriers (electrons or holes) per unit volume in a material. In Bi₂Te₃, which is a semiconductor, intrinsic defects often lead to a high native carrier concentration.[3] For instance, antimony telluride (Sb₂Te₃), a common alloying element, is inherently p-type with a carrier concentration that can reach up to 10^{20} cm^{-3} . [3] The carrier concentration is a decisive factor in determining thermoelectric performance and must be carefully optimized.[2][4][5]

Carrier Mobility (μ): This parameter measures how quickly a charge carrier can move through the material under the influence of an electric field. It is a key indicator of the extent of carrier scattering within the crystal lattice. High mobility is desirable for high electrical conductivity. In Bi_2Te_3 , mobility is influenced by various scattering mechanisms, including electron-phonon scattering, which becomes more dominant at higher temperatures, and scattering from ionized impurities and crystal defects.[6][7]

Factors Influencing Carrier Concentration and Mobility

The transport properties of Bi_2Te_3 are highly sensitive to its chemical composition, crystal structure, and processing conditions. The primary factors for tuning carrier concentration and mobility are doping, temperature, and material synthesis methods.

Doping Strategies

Doping, the intentional introduction of impurity atoms, is the most common method to control carrier concentration.[2] Dopants can act as either donors (increasing electron concentration, n-type) or acceptors (increasing hole concentration, p-type).

- **Acceptor Doping (p-type):** Elements like Antimony (Sb) are alloyed with Bi_2Te_3 to create p-type materials.[1] Silver (Ag) has been shown to act as an acceptor in n-type $(\text{Bi}_{0.9}\text{Sb}_{0.1})_2(\text{Te}_{0.85}\text{Se}_{0.15})_3$, where it occupies interstitial sites and reduces the electron concentration.[2][8] Coating $\text{Bi}_2\text{Te}_{2.7}\text{Se}_{0.3}$ powders with ZnO via atomic layer deposition (ALD) also reduces electron concentration, as Zn^{2+} substitutes for Bi^{3+} and acts as an acceptor.[4][5]
- **Donor Doping (n-type):** Selenium (Se) is often used to create n-type Bi_2Te_3 -based alloys. Halogens like Iodine (I) and Bromine (Br) can also act as donors.[4] Tin oxide (SnO_2) deposited via ALD increases electron concentration, with Sn^{4+} substituting for Bi^{3+} and acting as a donor.[4][5] Interstitial Copper (Cu) has also been reported to act as a donor.[2]

The table below summarizes the effect of various dopants on the carrier properties of Bi_2Te_3 -based materials.

Dopant/Method	Host Material	Dopant Role	Effect on Carrier Concentration	Reference(s)
Silver (Ag)	n-type (Bi,Sb) ₂ (Te,Se) ₃	Acceptor	Decreases electron concentration	[2][8]
Zinc Oxide (ZnO) via ALD	n-type Bi ₂ Te _{2.7} Se _{0.3}	Acceptor	Decreases electron concentration	[4][5]
Tin Oxide (SnO ₂) via ALD	n-type Bi ₂ Te _{2.7} Se _{0.3}	Donor	Increases electron concentration	[4][5]
Lead (Pb)	n-type Bi ₂ Te ₃	-	Allows control of carrier concentration, affecting transport properties	[1]
Copper (Cu)	Bi ₂ Te ₃	Donor	Interstitial Cu acts as a donor	[2]
Strontium (Sr)	Bi ₂ Te ₃ (Bulk Crystal)	Acceptor	Results in p-type conductivity	[9]
Strontium (Sr)	Bi ₂ Te ₃ (Thin Film)	Donor	Results in n-type conductivity	[9]

Temperature Dependence

The carrier concentration and mobility of Bi₂Te₃ exhibit significant temperature dependence.

- **Low to Room Temperature:** In doped, extrinsic Bi₂Te₃, the carrier concentration remains relatively constant at lower temperatures. However, carrier mobility typically decreases as temperature increases due to the intensification of electron-phonon scattering.[6][7] This results in a metallic-like behavior where electrical resistivity increases with temperature.[6]

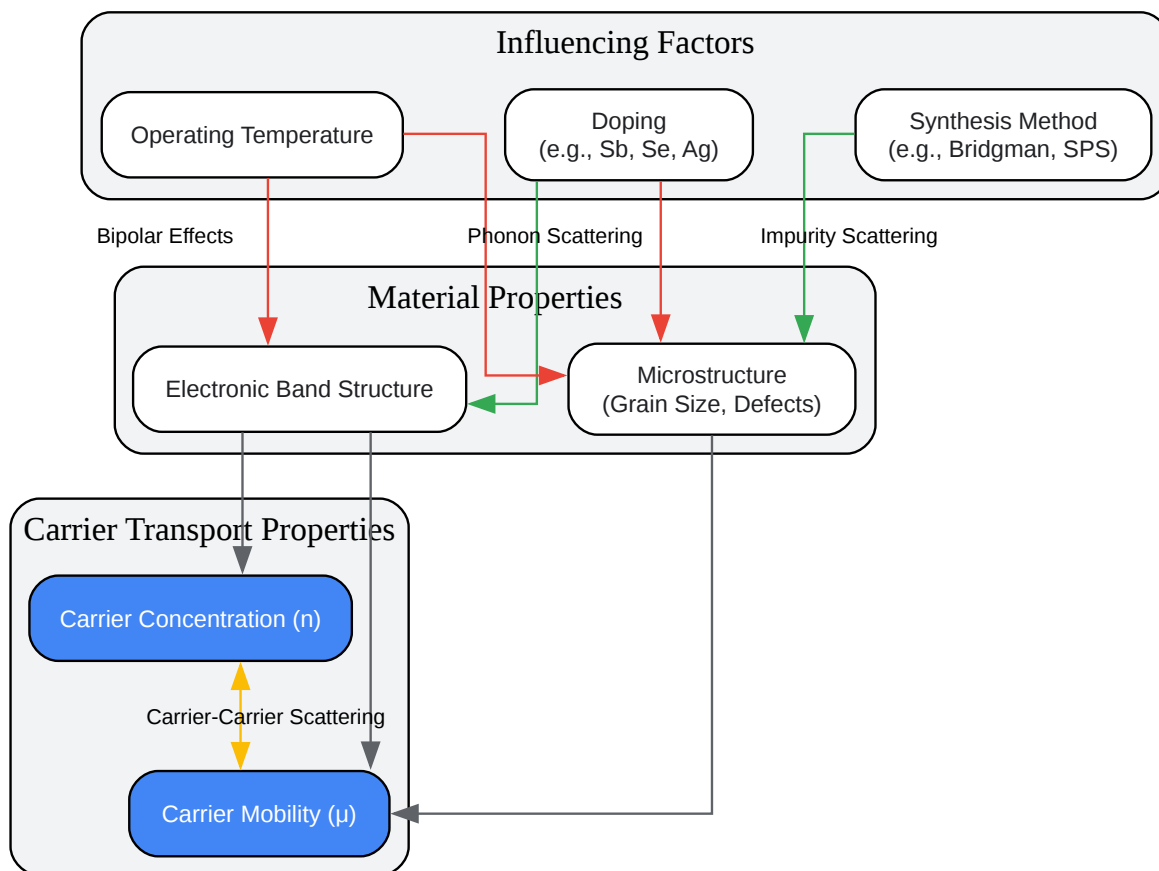
- **High Temperature:** At elevated temperatures (e.g., above 300 K), Bi_2Te_3 begins to enter the intrinsic region. The bipolar effect occurs, where thermally excited electron-hole pairs are generated, leading to an increase in the total carrier concentration.^[6] This can be detrimental to the Seebeck coefficient and overall thermoelectric performance.

Synthesis Methods and Microstructure

The choice of synthesis technique profoundly impacts the microstructure, defect chemistry, and consequently, the carrier transport properties of Bi_2Te_3 .

- **Melt Growth (Bridgman, Zone Melting):** These methods can produce highly crystalline bulk materials.^{[6][9]} Zone melting, in particular, can achieve homogeneous and optimally doped compositions.^[10]
- **Sputtering and Evaporation:** These techniques are used for thin film fabrication. The carrier concentration in sputtered films can be controlled by the amount of dopant, while for evaporated films, post-annealing in a controlled tellurium vapor pressure can tune the carrier concentration.^[1]
- **Powder Metallurgy (Ball Milling, Hot Pressing, SPS):** These methods produce nanostructured bulk materials. The high density of grain boundaries can scatter phonons, reducing thermal conductivity, but may also scatter charge carriers, potentially reducing mobility.^{[11][12]}
- **Chemical Synthesis (Hydrothermal, Solvothermal):** These low-temperature methods can produce nanoparticles and nanoplates with controlled morphology.^{[1][13][14]} The resulting powders are typically consolidated using techniques like Spark Plasma Sintering (SPS).^[13]

The logical relationship between these influencing factors and the resulting carrier properties is illustrated below.



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Factors influencing carrier properties in Bi_2Te_3 .

Quantitative Data Summary

The following table compiles representative data on carrier concentration and mobility for Bi_2Te_3 -based materials from various studies. It highlights the wide range of values achievable through different synthesis and doping strategies.

Material Composition	Synthesis Method	Temp. (K)	Carrier Type	Carrier Conc. (cm ⁻³)	Carrier Mobility (cm ² /V·s)	Reference(s)
Undoped Bi ₂ Te ₃ (Single Crystal)	Vertical Bridgman	300	p-type	-	227	[6][7]
Sr-doped Bi ₂ Te ₃ (Single Crystal)	Bridgman	-	p-type	Low 10 ¹⁹	4000	[9]
Undoped Bi ₂ Te ₃ (Nanograin ed Pellet)	Nanoparticle Compaction	300	-	~10 ²⁰	2 - 25 (range 1.8-300K)	[11]
Pure Sb ₂ Te ₃ (Nanoplate s)	-	RT	p-type	~4 x 10 ²⁰	-	[15]
Undoped Bi ₂ Te ₃ (Nanocomposite)	Hydrothermal + SPS	RT	n-type	~10 ¹⁹	10.9	[16]
Bi ₂ Te ₃ / 25 mol% MoS ₂ (Nanocomposite)	Hydrothermal + SPS	RT	n-type	-	51.5	[16]

Experimental Protocols: Hall Effect Measurement

The Hall effect measurement is the most common and direct experimental technique for determining carrier concentration and type (n- or p-type).[2][17] Once the carrier concentration

is known, the carrier mobility can be calculated using the measured electrical conductivity.

Principle

When a current-carrying conductor is placed in a magnetic field perpendicular to the current flow, a voltage (the Hall voltage, V_H) is generated in the direction perpendicular to both the current and the magnetic field. This voltage arises from the Lorentz force deflecting the charge carriers. The sign of V_H indicates the carrier type, and its magnitude is inversely proportional to the carrier concentration.

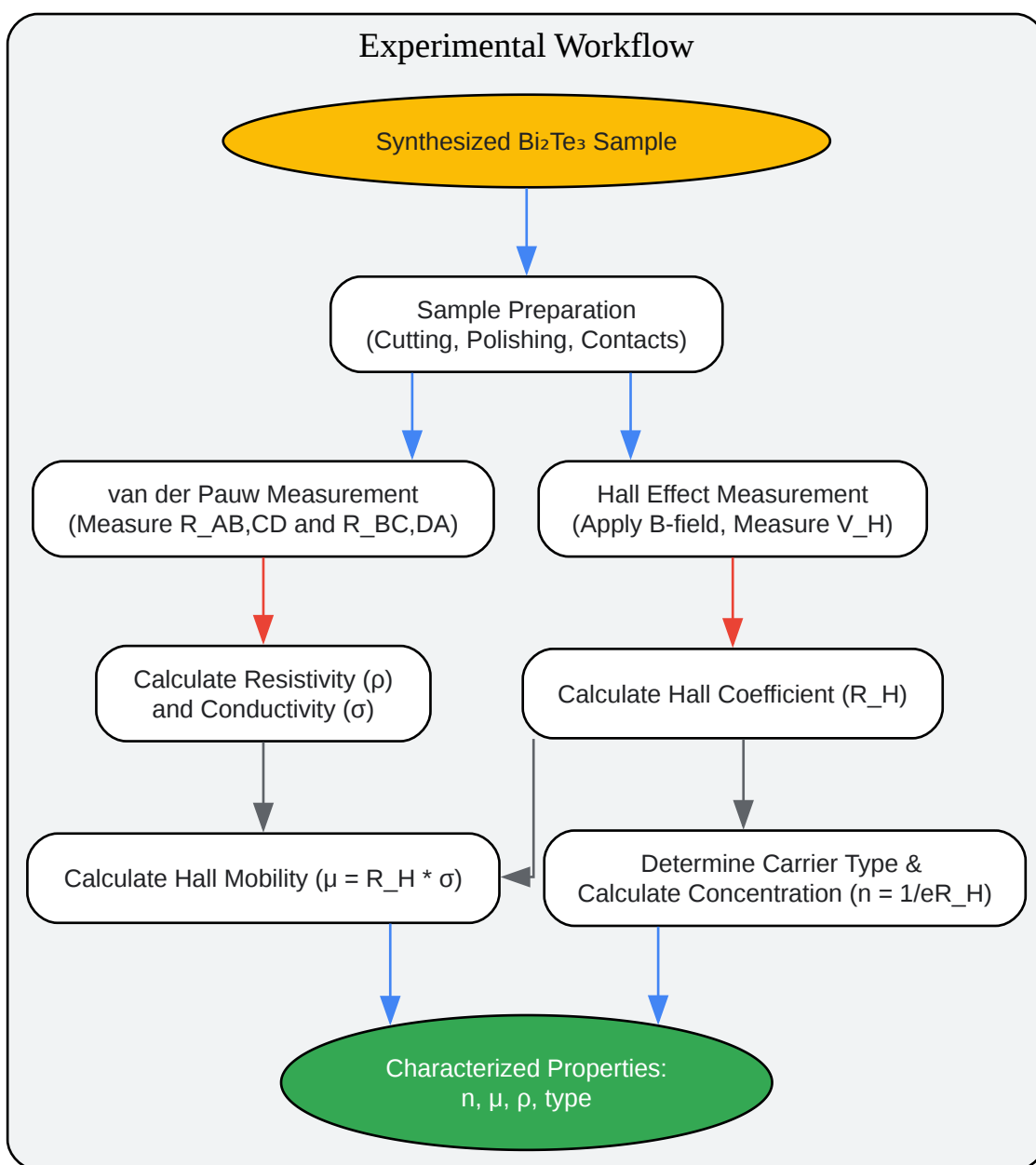
Detailed Methodology (van der Pauw Method)

The van der Pauw method is frequently used for samples with arbitrary shapes, such as the rectangular bar or disk-shaped samples often prepared from bulk Bi_2Te_3 ingots.^{[3][10]}

- **Sample Preparation:** A thin, flat sample of uniform thickness (t) is prepared. Four electrical contacts are made at the periphery of the sample (labeled A, B, C, D in clockwise order).
- **Resistivity Measurement:**
 - A current (I_{AB}) is passed through contacts A and B, and the voltage (V_{CD}) is measured between contacts C and D. The resistance $R_{AB,CD}$ is calculated as V_{CD} / I_{AB} .
 - The current is then passed through contacts B and C, and the voltage (V_{DA}) is measured across D and A. The resistance $R_{BC,DA}$ is calculated as V_{DA} / I_{BC} .
 - The sheet resistance (R_s) is determined by solving the van der Pauw equation: $\exp(-\pi * R_{AB,CD} / R_s) + \exp(-\pi * R_{BC,DA} / R_s) = 1$.
 - The bulk electrical resistivity (ρ) is calculated as $\rho = R_s * t$. The conductivity is $\sigma = 1/\rho$.
- **Hall Voltage Measurement:**
 - A known current (I_{AC}) is passed through two opposite contacts (e.g., A and C).
 - A uniform magnetic field (B) is applied perpendicular to the sample plane.
 - The Hall voltage ($V_H = V_{BD}$) is measured between the other two contacts (B and D).

- Calculation of Carrier Properties:
 - The Hall coefficient (R_H) is calculated using the formula: $R_H = (V_H * t) / (B * I_{AC})$.
 - The carrier concentration (n) is then determined by: $n = 1 / (e * |R_H|)$, where 'e' is the elementary charge.[\[2\]](#)
 - The sign of R_H (and V_H) determines the carrier type: negative for electrons (n-type) and positive for holes (p-type).
 - The Hall mobility (μ_H) is calculated as: $\mu_H = |R_H| / \rho = |R_H| * \sigma$.

The workflow for this experimental characterization is visualized in the diagram below.



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Workflow for characterizing carrier properties.

Conclusion

The carrier concentration and mobility are critical parameters that govern the thermoelectric efficiency of **Bismuth Telluride**. A deep understanding of how to measure and manipulate these properties is essential for the development of high-performance Bi₂Te₃-based materials. This guide has outlined the primary methods for this control, including targeted doping,

temperature management, and the selection of appropriate synthesis and processing routes. The Hall effect measurement, particularly using the van der Pauw configuration, remains the standard for experimental characterization. By leveraging the relationships between synthesis, structure, and transport properties, researchers can continue to push the boundaries of thermoelectric performance in Bi_2Te_3 and its alloys.

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